molecular formula C14H15ClN2O2 B11950740 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea CAS No. 26106-56-9

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea

Cat. No.: B11950740
CAS No.: 26106-56-9
M. Wt: 278.73 g/mol
InChI Key: KVWMJDDPTGZZDK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorinated aromatic ring, a furfuryl group, and a methyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with furfurylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-3-furfuryl-3-methylurea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)urea: This compound lacks the furfuryl and methyl groups, making it less complex and potentially less active in certain applications.

    1-(3-Chloro-4-methylphenyl)-3-methylurea: This compound lacks the furfuryl group, which may affect its chemical reactivity and biological activity.

    1-(3-Chloro-4-methylphenyl)-3-furfurylurea: This compound lacks the methyl group, which may influence its overall properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

26106-56-9

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-(furan-2-ylmethyl)-1-methylurea

InChI

InChI=1S/C14H15ClN2O2/c1-10-5-6-11(8-13(10)15)16-14(18)17(2)9-12-4-3-7-19-12/h3-8H,9H2,1-2H3,(H,16,18)

InChI Key

KVWMJDDPTGZZDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)CC2=CC=CO2)Cl

Origin of Product

United States

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